(2-Methyl-3-phenyl-allylidene)-[1,2,4]triazol-4-yl-amine
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Overview
Description
(1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group, which is a benzene ring attached to the main structure. The presence of these functional groups contributes to the compound’s reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of (1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of a triazole derivative with a phenyl-substituted aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent choice, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
(1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The triazole and phenyl groups can participate in substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
(1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique reactivity and properties. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
(1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE can be compared with other similar compounds, such as:
(1Z,2E)-3-Phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine: This compound has a similar structure but differs in the position of the methyl group.
(1E,2E)-3-(2-Furyl)-2-methyl-N-(4H-1,2,4-triazol-4-yl)-2-propen-1-imine: This compound features a furan ring instead of a phenyl group, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C12H12N4 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
(E,E)-2-methyl-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C12H12N4/c1-11(7-12-5-3-2-4-6-12)8-15-16-9-13-14-10-16/h2-10H,1H3/b11-7+,15-8+ |
InChI Key |
TUAGATMTKGEPHX-YQQAFNMCSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2C=NN=C2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2C=NN=C2 |
Origin of Product |
United States |
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